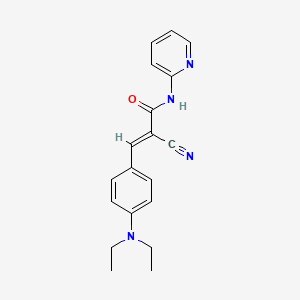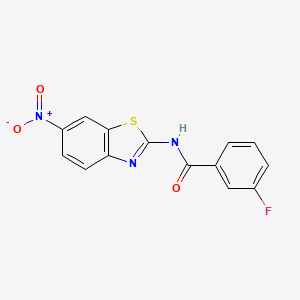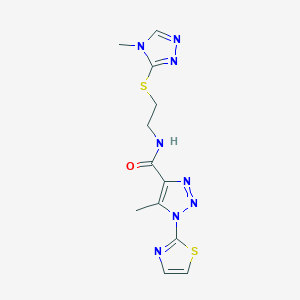
5-methyl-N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule that contains several notable functional groups, including a 1,2,4-triazole ring, a thiazole ring, and a carboxamide group. These groups are common in many biologically active compounds and pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, likely involves a complex arrangement of rings and chains. The presence of multiple nitrogen and sulfur atoms suggests that it could form a variety of hydrogen bonds and other interactions, which could have significant effects on its physical and chemical properties .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure, particularly the presence of the triazole and thiazole rings and the carboxamide group. These groups could affect its solubility, stability, and reactivity .
科学的研究の応用
Synthesis and Biological Activities
- Compounds containing 1,2,4-triazole moieties, similar to the chemical , have been synthesized and studied for their antimicrobial, antilipase, and antiurease activities. These studies indicate potential applications in addressing bacterial infections and other biological processes involving lipases and ureases (Ceylan et al., 2014).
Characterization and Synthesis Techniques
- Advanced techniques in synthesis and characterization of compounds with similar structures have been developed, offering insights into the structural properties and potential for diverse applications in medicinal chemistry (Kariuki et al., 2022).
Applications in Cancer Research
- Derivatives of 1,2,4-triazoles have shown effectiveness in inhibiting cancer cell migration and growth in various cancer cell lines, including melanoma, breast, and pancreatic cancer. This suggests potential applications in cancer therapeutics (Šermukšnytė et al., 2022).
Crystallographic Studies
- Crystallographic studies of related compounds provide a deeper understanding of their molecular structure, which is crucial for designing drugs and understanding their interactions at the molecular level (Wawrzycka-Gorczyca & Siwek, 2011).
Antiviral Applications
- Some derivatives have been studied for their antiviral properties, especially in the context of COVID-19, demonstrating the potential of these compounds in developing antiviral therapies (Rashdan et al., 2021).
Antimicrobial Activity
- The antimicrobial activities of similar compounds have been extensively studied, suggesting potential applications in treating bacterial infections (Bayrak et al., 2009).
Anticonvulsive Properties
- Certain triazole derivatives exhibit anticonvulsive activity, suggesting their potential use in the treatment of epilepsy and related conditions (Shelton, 1981).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
5-methyl-N-[2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethyl]-1-(1,3-thiazol-2-yl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N8OS2/c1-8-9(16-18-20(8)11-14-4-6-22-11)10(21)13-3-5-23-12-17-15-7-19(12)2/h4,6-7H,3,5H2,1-2H3,(H,13,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFBWJAXLYFHLGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=NC=CS2)C(=O)NCCSC3=NN=CN3C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N8OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3Z)-3-{[(3-chlorophenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2430673.png)
![5-chloro-2-(methylsulfanyl)-N-[3-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide](/img/structure/B2430675.png)

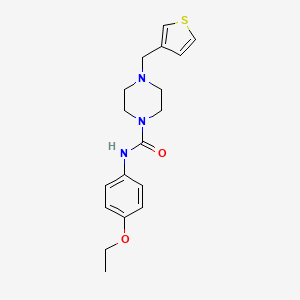
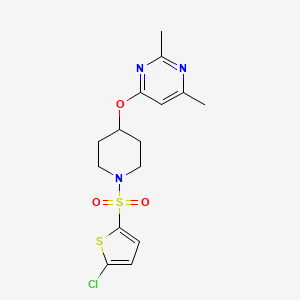

![2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2430685.png)
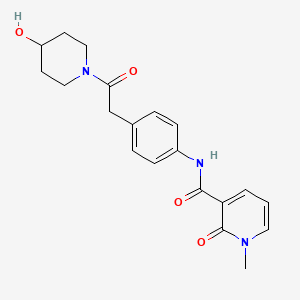
![5-chloro-2-(methylsulfanyl)-N-[2-(phenylcarbamoyl)-1-benzofuran-3-yl]pyrimidine-4-carboxamide](/img/structure/B2430687.png)
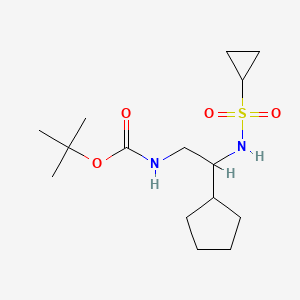
![1-Benzofuran-2-yl-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2430690.png)
